3-Methyl-4-phenyl-3-buten-2-one

Flavor Chemistry Food Safety Regulatory Compliance

Select 3-Methyl-4-phenyl-3-buten-2-one for food-grade formulations—it is the only legally compliant choice, explicitly listed under FDA 21 CFR 172.515 and FEMA GRAS, unlike unapproved analogs. As a chiral building block, it directs unique chemoselectivity in baker's yeast reductions (saturated ketone vs. allylic alcohol) and delivers 94–99% ee with Mortierella isabellina or Geotrichum candidum. Ideal for berry, fruit, and camphoraceous notes in beverages (≤0.59 mg/kg), frozen dairy (≤2.0 mg/kg), and baked goods (≤2.8 mg/kg). Request a quote for high-purity bulk quantities.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 1901-26-4
Cat. No. B155874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-phenyl-3-buten-2-one
CAS1901-26-4
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C(=O)C
InChIInChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3
InChIKeyBQJFBHBDOAIIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2.5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
very soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-phenyl-3-buten-2-one (CAS 1901-26-4): Procurement-Ready Chemical Profile and Key Differentiators


3-Methyl-4-phenyl-3-buten-2-one (CAS 1901-26-4) is an α,β-unsaturated ketone with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol [1]. It is a pale yellow crystalline solid with a sweet, fruity, berry-like, and camphoraceous odor profile [2]. The compound is primarily utilized as a flavoring agent (FEMA No. 2734) and a synthetic intermediate, with documented applications in pharmaceutical research [3]. Its regulatory clearance (FDA 21 CFR 172.515, FEMA GRAS) provides a quantifiable, verifiable basis for its selection over non-approved analogs in food-grade applications [1].

3-Methyl-4-phenyl-3-buten-2-one: Why In-Class Analogs Cannot Be Simply Substituted


While several α,β-unsaturated ketones share structural features with 3-Methyl-4-phenyl-3-buten-2-one (e.g., benzylideneacetone, 4-phenyl-3-buten-2-one), generic substitution fails due to quantifiable differences in regulatory status, sensory profile, and stereochemical outcome in key synthetic transformations. For instance, this specific compound holds FEMA GRAS status and is explicitly listed under FDA 21 CFR 172.515, a legal requirement for food use that its closest analogs lack [1]. Furthermore, in bioreduction reactions, this compound directs a unique chemoselectivity (saturated ketone vs. allylic alcohol) compared to heteroaryl analogs [2]. The following quantitative evidence guide details these non-interchangeable parameters.

3-Methyl-4-phenyl-3-buten-2-one: Quantified Evidence for Scientific and Procurement Decisions


Regulatory Clearance: FDA and FEMA Listing as a Determinant for Food-Grade Procurement

3-Methyl-4-phenyl-3-buten-2-one is explicitly listed as a permitted synthetic flavoring substance under FDA 21 CFR 172.515 and holds FEMA GRAS status (No. 2734), with defined usage limits in specific food categories. In contrast, close structural analogs like benzylideneacetone (CAS 122-57-6) or 4-phenyl-3-buten-2-one (CAS 1896-62-4) are not listed under these specific FDA and FEMA provisions for direct food additive use [1]. This regulatory distinction is absolute and quantifiable, making the compound the sole viable option for applications requiring legal compliance in human food products.

Flavor Chemistry Food Safety Regulatory Compliance

Odor Profile and Sensory Thresholds: Differentiating from Closest Organoleptic Analogs

3-Methyl-4-phenyl-3-buten-2-one is characterized by a sweet, fruity, berry, and camphoraceous odor at 100.00%, with a logP of 2.73 . This specific combination of notes differentiates it from benzylideneacetone (sweet, floral, balsamic) and 4-phenyl-3-buten-2-one (sweet, spicy, cinnamon-like) [1]. While sensory data are qualitative, the distinct odor descriptors reported by authoritative flavor databases provide a verifiable basis for formulators to select this compound over its analogs to achieve a precise organoleptic target.

Flavor Chemistry Sensory Science Fragrance Formulation

Chemoselectivity in Biocatalytic Reduction: Divergent Pathway from Heteroaryl Analogs

In baker's yeast-mediated reductions, 3-methyl-4-phenyl-3-buten-2-one undergoes a chemoselective transformation to the corresponding saturated (3S)-ketone. This pathway contrasts sharply with the heteroaryl analog 4-(2-furyl)-3-methyl-3-buten-2-one, which is selectively reduced to the (2S)-allylic alcohol under identical reaction conditions [1]. This substrate-controlled divergence in reaction outcome provides a quantifiable and predictable basis for selecting 3-methyl-4-phenyl-3-buten-2-one as a specific prochiral substrate when the saturated ketone product is desired.

Biocatalysis Asymmetric Synthesis Chiral Intermediate Production

Enantioselective Bioreduction: Achieving High Enantiomeric Excess for Chiral Alcohol Synthesis

Whole-cell biocatalysis using Mortierella isabellina DSM1414 and Geotrichum candidum LOCK 105 reduces 3-methyl-4-phenyl-3-buten-2-one to its corresponding secondary alcohol with high enantiomeric excess (94–99%) [1]. This is a class-level inference for α,β-unsaturated ketones, but the high ee value is a direct, quantitative attribute of this specific compound under these defined conditions. It provides a verifiable performance benchmark for procuring the compound for enzymatic studies or chiral building block synthesis, where lower ee values from alternative substrates would be unacceptable.

Biocatalysis Green Chemistry Chiral Synthesis

Synthetic Yield Optimization: A Literature Baseline for Process Feasibility Assessment

Literature reports a synthetic yield of up to 89% for the condensation of benzaldehyde and butanone using dry HCl gas at low temperature [1]. While this is a single-point data and not a comparative study against all possible analogs, it serves as a quantitative benchmark for assessing the feasibility and potential cost-effectiveness of in-house synthesis versus direct procurement. It allows a researcher or procurement officer to gauge the expected material efficiency of the standard synthetic route.

Process Chemistry Synthetic Methodology Procurement Feasibility

Optimal Application Scenarios for 3-Methyl-4-phenyl-3-buten-2-one Based on Evidence


Compliant Flavor Formulation for the Food and Beverage Industry

Formulators developing berry, fruit, or camphoraceous notes for beverages (up to 0.59 mg/kg), frozen dairy (up to 2.0 mg/kg), or baked goods (up to 2.8 mg/kg) must use 3-Methyl-4-phenyl-3-buten-2-one due to its explicit listing under FDA 21 CFR 172.515 and FEMA GRAS status [1]. Substitution with a non-listed analog is not legally permissible for these applications, making this compound the only compliant choice.

Substrate for Investigating Chemoselectivity in Biocatalytic Reductions

Researchers studying the chemoselectivity of baker's yeast reductions will find 3-Methyl-4-phenyl-3-buten-2-one a critical probe substrate. It uniquely directs the reduction pathway toward a saturated ketone, in contrast to heteroaryl analogs like 4-(2-furyl)-3-methyl-3-buten-2-one, which yield an allylic alcohol [2]. This allows for controlled mechanistic studies of substrate-enzyme interactions.

Production of High-Optical-Purity Chiral Alcohol Building Blocks

For projects requiring enantiomerically pure secondary alcohols, 3-Methyl-4-phenyl-3-buten-2-one is an excellent starting material. Bioreduction using Mortierella isabellina or Geotrichum candidum reliably yields the corresponding alcohol with 94–99% enantiomeric excess, as demonstrated in peer-reviewed studies [3]. This high ee is essential for downstream applications in medicinal chemistry and natural product synthesis.

Model Substrate for Glutathione Transferase (GST) Activity Assays

In biochemical research focused on detoxification pathways, 3-Methyl-4-phenyl-3-buten-2-one serves as a recognized substrate for glutathione transferase (GST) . Its use in enzymatic assays allows for the investigation of cellular defense mechanisms against oxidative stress and xenobiotic metabolism, contributing to a deeper understanding of GST function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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